Thermal Activation Threshold and Latency Profile: SIMes vs. SIPr, SIXyl, and SITol in Ruthenium ROMP Precatalysts
In a direct head-to-head comparison of ruthenium-based precatalysts bearing κ²(C,N)-(2-(benzo[h]quinolin-10-yl)methylidene ruthenium dichloride fragments, the SIMes derivative uniquely combines room-temperature latency with robust polymerization activity upon heating. The SIPr analogue requires temperatures >140 °C to exhibit only moderate dicyclopentadiene polymerization activity, while the smaller SIXyl and SITol congeners decompose thermally before reaching catalytically active states [1]. Density functional theory (DFT) calculations confirm that the SIMes derivative has the lowest activation barrier to form the active 14-electron intermediate and yields the thermodynamically most stable intermediate among the series [1].
| Evidence Dimension | Thermal activation threshold and latency for dicyclopentadiene ROMP |
|---|---|
| Target Compound Data | Room-temperature latent; pronounced polymerization activity at elevated temperature; lowest activation barrier and most stable 14-electron intermediate by DFT |
| Comparator Or Baseline | SIPr: requires >140 °C for moderate activity; SIXyl and SITol: decompose upon heating, no productive polymerization |
| Quantified Difference | SIMes activates at elevated temperature with full activity; SIPr requires >140 °C (quantitative threshold exceeded); SIXyl/SITol show zero activity due to thermal decomposition |
| Conditions | Thermally induced ROMP of dicyclopentadiene; DFT calculations at the BP86 level |
Why This Matters
For industrial ROMP processes requiring shelf-stable, single-component precatalysts that activate cleanly upon heating, SIMes is the only ligand in its steric series that delivers both ambient latency and thermal activity without decomposition.
- [1] Variation of the Sterical Properties of the N‑Heterocyclic Carbene Coligand in Thermally Triggerable Ruthenium-Based Olefin Metathesis Precatalysts/Initiators. Organometallics 2015, 34, 5383–5392. DOI: 10.1021/acs.organomet.5b00712 View Source
